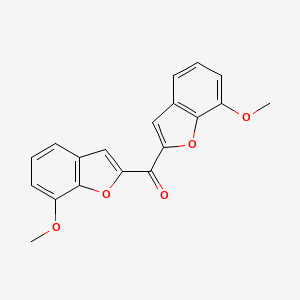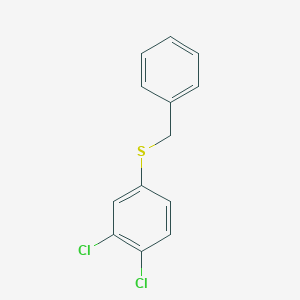![molecular formula C18H22O5 B14343727 2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol CAS No. 106009-69-2](/img/structure/B14343727.png)
2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol is a phenolic compound characterized by its unique structure, which includes hydroxyl and methoxy groups. This compound is known for its potential antioxidant properties and is often studied for its biological and chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with appropriate reagents to introduce the propyl and dimethoxy groups. One common method includes the use of a Friedel-Crafts alkylation reaction, followed by methylation of the hydroxyl groups using dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of quinones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated phenols.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Industry: Utilized in the formulation of antioxidants for food preservation and cosmetic products.
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The hydroxyl and methoxy groups play a crucial role in stabilizing the free radicals formed during the scavenging process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties and used in similar applications.
Ferulic acid: Another phenolic compound with strong antioxidant activity, commonly used in skincare products.
Caffeic acid: Exhibits antioxidant and anti-inflammatory properties, widely studied for its health benefits.
Uniqueness
2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol is unique due to its specific combination of hydroxyl and methoxy groups, which enhance its antioxidant capacity and stability compared to other similar compounds. This makes it particularly valuable in applications requiring long-term stability and efficacy.
Eigenschaften
CAS-Nummer |
106009-69-2 |
|---|---|
Molekularformel |
C18H22O5 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2-[3-(4-hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol |
InChI |
InChI=1S/C18H22O5/c1-21-13-10-16(20)14(17(11-13)22-2)6-4-5-12-7-8-15(19)18(9-12)23-3/h7-11,19-20H,4-6H2,1-3H3 |
InChI-Schlüssel |
KZKBJWSWJBXAEC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)CCCC2=CC(=C(C=C2)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[2-(1H-Pyrrol-1-yl)phenyl]methyl}propanamide](/img/structure/B14343651.png)
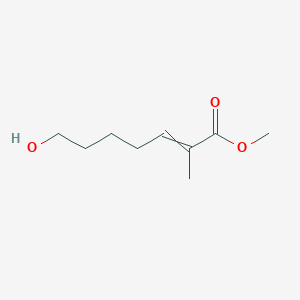
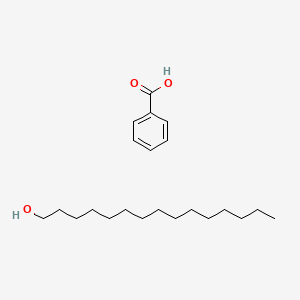
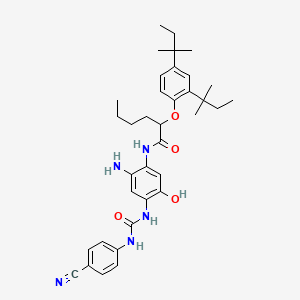
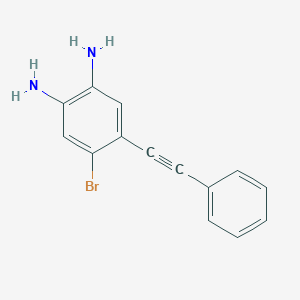
![2-(Thiophen-3-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14343678.png)

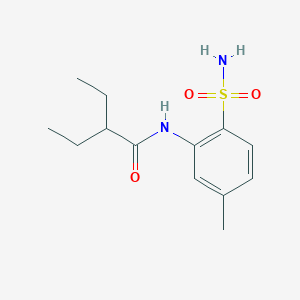
silane](/img/structure/B14343692.png)
![2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14343700.png)
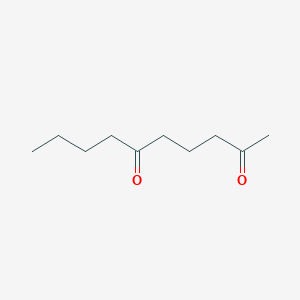
![11-thia-13,15,16-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B14343709.png)
